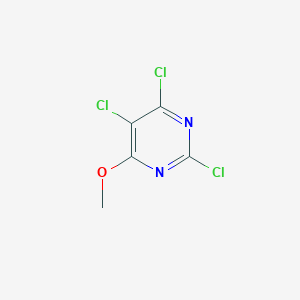![molecular formula C14H15N3O B12946883 2-Phenyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B12946883.png)
2-Phenyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one is a heterocyclic compound that features a fused ring system combining pyrimidine and azepine structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a phenyl-substituted amine with a suitable diketone or aldehyde in the presence of a catalyst. The reaction is often carried out under reflux conditions with solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as zinc ferrite nanocatalysts have been explored to improve efficiency and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-Phenyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring system, often facilitated by halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which 2-Phenyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one exerts its effects involves interactions with specific molecular targets. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis or DNA replication . The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl-4a,5,6,7,8,8a-hexahydro-4H-1,3,4-benzoxadiazine: Another heterocyclic compound with a similar fused ring system.
9-{2-[(1H-1,2,3-triazol-4-yl)methoxy]phenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione: A compound with similar structural features and potential biological activities.
Uniqueness
2-Phenyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one is unique due to its specific ring structure and the presence of both pyrimidine and azepine moieties. This combination allows for diverse chemical reactivity and potential biological activities that may not be observed in other similar compounds .
Propiedades
Fórmula molecular |
C14H15N3O |
|---|---|
Peso molecular |
241.29 g/mol |
Nombre IUPAC |
2-phenyl-3,5,6,7,8,9-hexahydropyrimido[4,5-d]azepin-4-one |
InChI |
InChI=1S/C14H15N3O/c18-14-11-6-8-15-9-7-12(11)16-13(17-14)10-4-2-1-3-5-10/h1-5,15H,6-9H2,(H,16,17,18) |
Clave InChI |
GEAJJQPAVCYNHY-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC2=C1C(=O)NC(=N2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[d]thiazol-2-ylmethyl 2H-chromene-3-carboxylate](/img/structure/B12946809.png)
![(S)-4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B12946816.png)
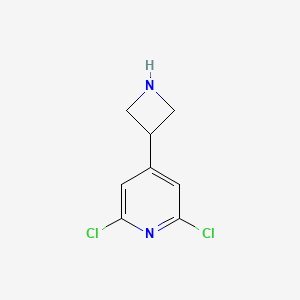
![4-Chloropyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B12946823.png)
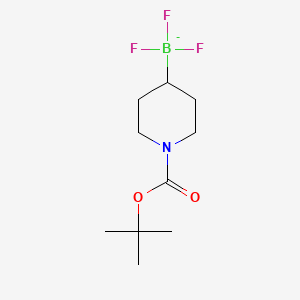
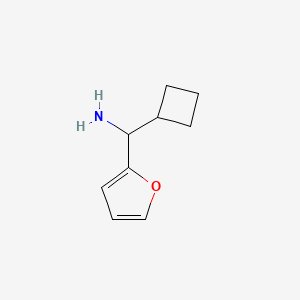
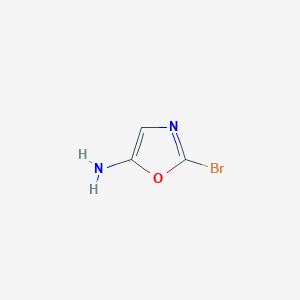

![2-(5-Methyl-2-(trifluoromethyl)furan-3-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B12946858.png)
![Rel-(1R,3s,5S)-N-benzyl-N,1,5-trimethyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B12946860.png)

![5-Chloro-2-(difluoromethyl)-2H-pyrazolo[4,3-b]pyridine](/img/structure/B12946873.png)
